六苯基苯

描述

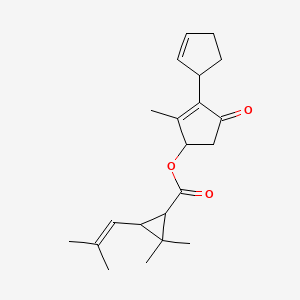

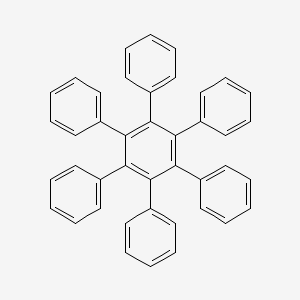

Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings. It is a colorless solid and serves as the parent member of a broader class of hexaarylbenzenes. These compounds are primarily of theoretical interest due to their unique structural properties .

科学研究应用

Hexaphenylbenzene has a wide range of applications in scientific research:

Organic Electronics: Due to its unique propeller structure, hexaphenylbenzene derivatives are used in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics.

Material Chemistry: Hexaphenylbenzene derivatives are used in the synthesis of microporous organic solids, liquid crystals, molecular rotors, and molecular capsules.

Synthetic Graphene: Hexaphenylbenzene serves as an important intermediate in the creation of graphene architecture and hexabenzocoronene derivatives.

Chemo-sensors: The compound is utilized in the development of chemo-sensors due to its ability to form stable complexes with various analytes.

作用机制

Target of Action

Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings . It is primarily used as a starting material in the synthesis of other compounds, such as 1,2,3,4,5,6-Hexacyclohexylcyclohexane and stable hexatrityl cations . These synthesized compounds can have various targets depending on their structure and function.

Mode of Action

The mode of action of Hexaphenylbenzene is primarily through its role as a precursor in chemical reactions. For instance, it is prepared by heating tetraphenylcyclopentadienone and diphenylacetylene in a high-temperature solvent. The reaction proceeds via a Diels-Alder reaction to give the hexaphenyldienone, which then eliminates carbon monoxide . This process allows Hexaphenylbenzene to be transformed into other compounds that can interact with various targets.

Biochemical Pathways

For example, stable hexatrityl cations and porous organic polymers synthesized from Hexaphenylbenzene can be used in catalysis and gas storage , potentially influencing various chemical reactions and pathways.

Result of Action

The primary result of Hexaphenylbenzene’s action is the formation of other compounds through chemical reactions. For instance, it can form hexaphenyldienone, which then eliminates carbon monoxide . The resulting compounds can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of Hexaphenylbenzene is influenced by environmental factors such as temperature and the presence of other reactants. For example, the synthesis of Hexaphenylbenzene involves heating tetraphenylcyclopentadienone and diphenylacetylene in a high-temperature solvent . Therefore, the efficiency and outcome of the reaction can be affected by changes in these environmental conditions.

准备方法

Hexaphenylbenzene can be synthesized through several methods:

Diels-Alder Reaction: This method involves heating tetraphenylcyclopentadienone and diphenylacetylene in a high-temperature solvent like benzophenone.

Transition Metal-Catalyzed Cyclotrimerization: This method uses catalysts such as dicobalt octacarbonyl to facilitate the trimerization of diphenylacetylene.

Chromium-Catalyzed Oligomerization: In this method, diphenylacetylene undergoes oligomerization in the presence of a chromium catalyst to form hexaphenylbenzene.

化学反应分析

Hexaphenylbenzene undergoes various chemical reactions, including:

Oxidation: Hexaphenylbenzene can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenyl derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted hexaphenylbenzene derivatives.

相似化合物的比较

Hexaphenylbenzene can be compared with other similar compounds, such as:

Tetraphenylbenzene: Unlike hexaphenylbenzene, tetraphenylbenzene has only four phenyl rings attached to the benzene core. This difference in substitution pattern leads to variations in structural and electronic properties.

Hexabenzocoronene: Hexabenzocoronene is a polycyclic aromatic hydrocarbon with a planar structure, in contrast to the propeller-like conformation of hexaphenylbenzene.

Pentaphenylbenzene: Pentaphenylbenzene has five phenyl rings attached to the benzene core, leading to intermediate properties between tetraphenylbenzene and hexaphenylbenzene.

属性

IUPAC Name |

1,2,3,4,5,6-hexakis-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHWPVJPWQGYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243983 | |

| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-04-1 | |

| Record name | Hexaphenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaphenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetraphenyl-o-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L5JAJ94N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of Hexaphenylbenzene?

A1: Hexaphenylbenzene has the molecular formula C42H30 and a molecular weight of 534.68 g/mol. []

Q2: What is notable about the structure of Hexaphenylbenzene?

A2: Hexaphenylbenzene has a nonplanar topology due to steric hindrance between the six phenyl substituents. This structure limits conjugation and disfavors intermolecular π−π and C−H···π interactions. [] It often adopts a propeller-like conformation. []

Q3: What spectroscopic techniques are commonly used to characterize Hexaphenylbenzene and its derivatives?

A3: Common techniques include:

- NMR Spectroscopy: Used to determine the structure and study dynamic processes like restricted rotation in derivatives. [, , , ]

- Mass Spectrometry: Used to analyze reaction mixtures and confirm the formation of HPB derivatives, including oligomers and polymers. [, , , ]

- UV-Vis Absorption and Fluorescence Spectroscopy: Used to investigate the photophysical properties of HPB derivatives, including energy transfer processes and aggregation-induced emission. [, , , , , ]

- X-ray Crystallography: Used to determine the solid-state structures of HPB derivatives, revealing packing motifs and interactions with guest molecules. [, , , , , , ]

Q4: How does the structure of Hexaphenylbenzene influence its solubility?

A4: Its nonplanar structure and limited intermolecular interactions result in higher solubility compared to planar polycyclic aromatic hydrocarbons. []

Q5: How has Hexaphenylbenzene been utilized in the synthesis of porous materials?

A5: HPB serves as a building block for polymers of intrinsic microporosity (PIMs). The rigidity and non-planarity of HPB hinder efficient packing, leading to intrinsic microporosity. [] These materials have potential applications in gas separation and storage. []

Q6: What are the potential applications of Hexaphenylbenzene derivatives in organic electronics?

A6: HPB derivatives show promise in:

- Organic Light Emitting Diodes (OLEDs): HPB-based materials are investigated as host materials for blue and white PhOLEDs due to their high triplet energy levels and bipolar charge transport properties. []

- Fluorescent Probes: HPB derivatives have been explored as fluorescent probes for detecting ions like fluoride and cyanide in aqueous media, utilizing their aggregation-induced emission enhancement properties. [, ]

Q7: Can Hexaphenylbenzene derivatives be used for controlled release applications?

A7: Yes, researchers are developing functionalized HPBs for controlled release of fragrant molecules, termed "pro-fragrances." Substituted tolanes are synthesized and cyclized to form HPB molecules, which can then release scents upon hydrolysis of specific functional groups. []

Q8: How is Hexaphenylbenzene used as a template in supramolecular chemistry?

A8: The rigid, three-dimensional structure of HPB makes it an excellent template for constructing supramolecular assemblies. For example, it has been used to create "star-shaped" glycodendrimers through click chemistry approaches, which have potential applications in drug delivery and materials science. []

Q9: Can Hexaphenylbenzene act as a host for guest molecules?

A9: Yes, HPB and its derivatives can encapsulate guest molecules within their crystal lattice. This is achieved through a combination of noncovalent interactions such as C-H⋅⋅⋅π, C-H⋅⋅⋅O, and C-H⋅⋅⋅N, taking advantage of the cavities created by the HPB structure. []

Q10: How does the functionalization of Hexaphenylbenzene affect its self-assembly behavior?

A10: The introduction of different functional groups, such as carboxylic acids, significantly influences the self-assembly behavior of HPB derivatives at liquid/solid interfaces. The number, position, and symmetry of these groups dictate the resulting supramolecular structures. []

Q11: How is Hexaphenylbenzene commonly synthesized?

A11: A common synthetic route involves a cobalt-catalyzed [2 + 2 + 2] cyclotrimerization of diphenylacetylene derivatives. []

Q12: How does the Scholl reaction apply to Hexaphenylbenzene?

A12: The Scholl reaction can be used to convert hexaphenylbenzene to hexa-peri-benzocoronene, a highly conjugated polycyclic aromatic hydrocarbon. Theoretical studies suggest that this reaction proceeds through an arenium cation-based mechanism with a "slippery slope" potential energy surface, explaining the ease of this cascade reaction. []

Q13: How can the hexaphenylbenzene framework be selectively functionalized?

A13: Selective functionalization of HPB can be achieved through controlled bromination and subsequent lithium-halogen exchange reactions. Utilizing reagents like mesityllithium and p-(dimethylamino)phenyllithium allows for selective alternate trilithiation, enabling the introduction of diverse substituents. []

Q14: How is computational chemistry used to study Hexaphenylbenzene and its derivatives?

A14: Computational techniques, particularly Density Functional Theory (DFT) calculations, are employed to:

- Investigate reaction mechanisms: For example, DFT studies have elucidated the mechanism of the Scholl reaction involving HPB. []

- Predict and explain self-assembly behavior: DFT calculations help rationalize the observed self-assembled structures of HPB derivatives by quantifying the strength and directionality of noncovalent interactions. [, ]

- Study electronic properties: DFT can be used to calculate the HOMO-LUMO gaps and understand the electronic properties of HPB derivatives, which are crucial for their applications in organic electronics. [, ]

- Analyze host-guest interactions: DFT calculations help quantify the binding affinities and explore the nature of interactions between HPB hosts and various guest molecules. []

Q15: How does Structure-Activity Relationship (SAR) play a role in understanding Hexaphenylbenzene derivatives?

A15: SAR studies are essential for understanding how modifications to the HPB framework impact its properties and functions. For instance:

- Influence on photophysical properties: Changing the substituents on the HPB core can fine-tune the absorption and emission properties of the resulting derivatives. [, ]

- Control over self-assembly: The number, position, and nature of functional groups on HPB dictate the type and morphology of self-assembled structures formed. [, ]

- Impact on host-guest chemistry: Introducing specific binding sites on the HPB framework can enhance the selectivity and affinity for desired guest molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)